Scintadren

Description

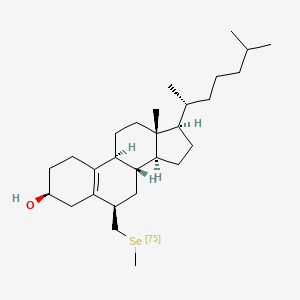

Scintadren ([75Se]selenio-6α-methyl-19-nor-cholesterol) is a radiopharmaceutical agent used in adrenal scintigraphy to diagnose disorders such as Cushing’s syndrome, Conn’s syndrome, and adrenal hyperplasia. It is a cholesterol derivative labeled with selenium-75, a gamma-emitting radioisotope with a half-life of 120 days . This compound’s mechanism involves preferential uptake by adrenal cortical cells due to its structural similarity to endogenous cholesterol, enabling visualization of adrenal gland function .

Key advantages of this compound include:

- Higher adrenal uptake: Compared to older iodine-131-labeled cholesterol analogs (e.g., 19-iodocholesterol), this compound provides superior imaging clarity due to reduced background noise .

- Faster imaging: Scintigraphy can commence within 3–4 days post-injection, reducing patient wait times .

- Stability: A shelf life of one month at room temperature, avoiding the cold-chain requirements of iodine-based agents .

- Safety: Minimal thyroid uptake due to the absence of free iodide, lowering radiation exposure risks .

Clinical trials demonstrate this compound’s efficacy in differentiating adrenocorticotrophic hormone (ACTH)-dependent diseases (e.g., pituitary adenomas) from adrenal lesions (e.g., adenomas or carcinomas) with 100% accuracy in studied cohorts .

Properties

CAS No. |

63795-61-9 |

|---|---|

Molecular Formula |

C28H48OSe |

Molecular Weight |

475.6 g/mol |

IUPAC Name |

(3S,6R,8S,9S,13R,14S,17R)-13-methyl-6-(methyl(75Se)selanylmethyl)-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H48OSe/c1-18(2)7-6-8-19(3)26-11-12-27-25-15-20(17-30-5)24-16-21(29)9-10-22(24)23(25)13-14-28(26,27)4/h18-21,23,25-27,29H,6-17H2,1-5H3/t19-,20+,21+,23-,25-,26-,27+,28-/m1/s1/i30-4 |

InChI Key |

AEVGUKVBCBHBNF-MJMUOCKJSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)C[Se]C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)C[75Se]C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)C[Se]C)C |

Other CAS No. |

63795-61-9 |

Synonyms |

(75)selenonorcholesterol 6-methyl-(75)selenomethyl-19-norcholest-5(10)-en-3 beta-ol Scintadren selenonorcholesterol |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Selenium (75Se) norcholesterol is synthesized by the displacement of the halide of 6-halomethyl-19-nor cholest-5(10)-en-3β-ol with the methyl selenide anion. The methyl selenide anion is produced through a series of reactions involving the reduction of selenium-75 metal with sodium borohydride to form sodium hydrogen selenide. This is followed by the addition of one equivalent of selenium-75 metal to produce sodium diselenide, which is then alkylated with methyliodide and reduced with sodium borohydride .

Industrial Production Methods: Industrial production of selenium-75 involves proton bombardment of a compressed disc of high purity natural arsenous oxide using a cyclotron. This method produces selenium-75 in a no-carrier-added form, which is then used in the synthesis of selenium (75Se) norcholesterol .

Chemical Reactions Analysis

Types of Reactions: Selenium (75Se) norcholesterol undergoes various chemical reactions, including:

Oxidation: Selenium compounds can be oxidized to form selenoxides.

Reduction: Selenium compounds can be reduced to form selenides.

Substitution: Halide substitution reactions are common in the synthesis of selenium (75Se) norcholesterol.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Methyliodide for alkylation reactions.

Major Products Formed: The major products formed from these reactions include selenoxides, selenides, and substituted selenium compounds .

Scientific Research Applications

Selenium (75Se) norcholesterol has been used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tracer in studying the metabolism of selenium compounds.

Biology: Helps in understanding the role of selenium in biological systems.

Medicine: Used in nuclear imaging studies to diagnose adrenal pathologies.

Industry: Utilized in the calibration of gamma cameras and other imaging equipment

Mechanism of Action

Selenium (75Se) norcholesterol exerts its effects by mimicking the behavior of cholesterol in the body. It is selectively absorbed by adrenal tissues, where it participates in the synthesis of adrenocortical steroid hormones. The gamma-rays emitted by selenium-75 allow for the visualization of adrenal tissues during nuclear imaging studies. The molecular targets include enzymes involved in steroidogenesis and pathways related to adrenal hormone synthesis .

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Cushing’s Syndrome: this compound identified ACTH-dependent vs. adrenal etiologies in 11/11 patients, with CT corroborating anatomical abnormalities in 2 cases .

- Conn’s Syndrome: this compound’s uptake ratios (0.47% in adenomas vs. 0.23% in normal glands) provided superior lateralization of aldosteronomas compared to CT alone .

- Safety: No adverse events linked to this compound were reported across studies, underscoring its favorable safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.